molecular formula C14H21N3O2 B6527795 Morpholine, 4,4'-(3-pyridinylmethylene)bis- CAS No. 122713-47-7

Morpholine, 4,4'-(3-pyridinylmethylene)bis-

Cat. No.: B6527795
CAS No.: 122713-47-7
M. Wt: 263.34 g/mol
InChI Key: VOMVEDFXVDERHK-UHFFFAOYSA-N
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Description

Morpholine, 4,4’-(3-pyridinylmethylene)bis- is a chemical compound that features both morpholine and pyridine groups. This compound is of significant interest due to its unique structure, which combines the properties of both morpholine and pyridine, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholine, 4,4’-(3-pyridinylmethylene)bis- typically involves the reaction of morpholine with pyridine derivatives under specific conditions. One common method involves the use of 1,2-amino alcohols and their derivatives as starting materials. The process includes a sequence of coupling, cyclization, and reduction reactions. For instance, amino alcohols can be reacted with α-haloacid chlorides to form substituted morpholines .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of transition metal catalysis and stereoselective synthesis methods are common to ensure high yields and purity. The reaction conditions are optimized to achieve efficient production while maintaining the desired chemical properties .

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4,4’-(3-pyridinylmethylene)bis- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

Morpholine, 4,4’-(3-pyridinylmethylene)bis- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of morpholine, 4,4’-(3-pyridinylmethylene)bis- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morpholine, 4,4’-(3-pyridinylmethylene)bis- is unique due to its combination of morpholine and pyridine groups, which confer distinct chemical and biological properties. This dual functionality makes it particularly valuable in various applications, from chemical synthesis to biomedical research .

Biological Activity

Morpholine, 4,4'-(3-pyridinylmethylene)bis- is a synthetic compound that has garnered attention in various fields of biological research, particularly in medicinal chemistry. Its unique structure, which combines morpholine and pyridine moieties, contributes to its diverse biological activities. This article explores the compound's biological activity through detailed research findings, case studies, and data tables.

Chemical Characteristics

Morpholine, 4,4'-(3-pyridinylmethylene)bis- is characterized by the following structural formula:

  • Molecular Formula: C13_{13}H14_{14}N2_{2}O
  • Molecular Weight: 218.26 g/mol

The compound is synthesized through the reaction of morpholine with pyridine derivatives, typically involving coupling and cyclization reactions under controlled conditions.

The biological activity of morpholine, 4,4'-(3-pyridinylmethylene)bis- is primarily attributed to its role as a ligand that interacts with specific enzymes and receptors. This interaction can modulate various cellular processes such as:

  • Signal Transduction
  • Gene Expression
  • Metabolic Pathways

These mechanisms are crucial for its potential applications in drug development, particularly for antimicrobial and anticancer agents.

Anticancer Properties

Research indicates that morpholine derivatives exhibit significant cytotoxic effects against various cancer cell lines. In particular:

  • Cytotoxicity Assays: The compound has shown promising results in inhibiting the growth of human cancer cell lines such as HeLa (cervical cancer) and A375 (melanoma). The IC50_{50} values for these assays were reported in the micromolar range .
Cell LineIC50_{50} (µM)Activity Description
HeLa< 10Significant growth inhibition
A375< 15Induction of apoptosis

Antimicrobial Activity

Morpholine derivatives have also been evaluated for their antimicrobial properties. Studies suggest that these compounds can act against a range of bacterial strains, making them potential candidates for developing new antibacterial agents.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli16

Case Studies

  • Study on Anticancer Activity :
    A study explored the effects of morpholine derivatives on human cancer cells. It was found that compounds with a similar structure to morpholine, 4,4'-(3-pyridinylmethylene)bis-, exhibited enhanced cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil. The study highlighted the structure-activity relationship (SAR), emphasizing how modifications could enhance efficacy against specific cancer types .
  • Antimicrobial Efficacy :
    Another research focused on the antimicrobial properties of morpholine derivatives. The findings indicated that certain substitutions on the morpholine ring could significantly enhance antibacterial activity against resistant strains of bacteria. This study underscores the potential of these compounds in addressing antibiotic resistance .

Properties

IUPAC Name

4-[morpholin-4-yl(pyridin-3-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-2-13(12-15-3-1)14(16-4-8-18-9-5-16)17-6-10-19-11-7-17/h1-3,12,14H,4-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMVEDFXVDERHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C2=CN=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354315
Record name Morpholine, 4,4'-(3-pyridinylmethylene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122713-47-7
Record name Morpholine, 4,4'-(3-pyridinylmethylene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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